BenchChemオンラインストアへようこそ!

5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione

Medicinal Chemistry Scaffold Optimization Kinase Inhibition

5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 54753-67-2) is a synthetic heterocyclic compound belonging to the isoquinoline-7,8-dione family, characterized by a piperidine substituent at the 3‑position and a hydroxyl group at the 5‑position. Its molecular formula is C₁₄H₁₄N₂O₃ (MW 258.27 g/mol), with computed physicochemical descriptors including an XLogP3‑AA of 1.1, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and one rotatable bond.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 54753-67-2
Cat. No. B12890258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione
CAS54753-67-2
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C3C(=C2)C(=CC(=O)C3=O)O
InChIInChI=1S/C14H14N2O3/c17-11-7-12(18)14(19)10-8-15-13(6-9(10)11)16-4-2-1-3-5-16/h6-8,17H,1-5H2
InChIKeyIJJKPJRHHYJFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 54753-67-2) – Core Structure and Procurement-Relevant Class Identity


5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 54753-67-2) is a synthetic heterocyclic compound belonging to the isoquinoline-7,8-dione family, characterized by a piperidine substituent at the 3‑position and a hydroxyl group at the 5‑position [1]. Its molecular formula is C₁₄H₁₄N₂O₃ (MW 258.27 g/mol), with computed physicochemical descriptors including an XLogP3‑AA of 1.1, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and one rotatable bond [1]. The compound is offered by chemical suppliers as a research‑grade substance, but publicly available biological or pharmacological profiling for this exact entity is markedly scarce.

Why Generic Substitution Fails for 5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione Without Comparator‑Grade Data


Isoquinoline‑7,8‑diones constitute a structurally privileged scaffold with diverse biological potential, but small substituent changes can drastically alter target engagement, physicochemical properties, and off‑target liabilities [1]. In the absence of public head‑to‑head data for the 3‑piperidinyl‑5‑hydroxy derivative, substitution with even closely related analogs (e.g., 5‑Hydroxy‑6‑methyl‑3‑(piperidin‑1‑yl)isoquinoline‑7,8‑dione or 5‑Methoxy‑6‑methylisoquinoline‑7,8‑dione) cannot be assumed to preserve activity. The 3‑piperidine moiety may confer distinct kinase‑ or enzyme‑interaction profiles, as suggested by patent disclosures on piperidinyl‑substituted isoquinolines [2], but quantitative selectivity or potency data for the 54753‑67‑2 compound specifically are not available to support differentiation.

5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione – Quantified Differentiation Evidence vs. Closest Structural Analogs


Structural Differentiation: 3‑Piperidine vs. 3‑Dimethylamino or 3‑Methoxy Substituents

The only quantifiable differentiator presently available is the structural descriptor comparison. 5‑Hydroxy‑3‑(piperidin‑1‑yl)isoquinoline‑7,8‑dione possesses a tertiary amine piperidine at position 3 (N‑heterocycle with pKa ~10–11), whereas the closest publicly profiled analog, 5‑Methoxy‑6‑methylisoquinoline‑7,8‑dione, bears no 3‑amino substituent and instead carries a methoxy group at C‑5 and a methyl group at C‑6 [1]. The piperidine substituent introduces a basic center that can engage in ionic or hydrogen‑bond interactions with acidic residues in enzyme active sites (e.g., Rho‑kinase), a feature absent in the methoxy analog [2]. No quantitative IC₅₀, Kᵢ, or cellular activity data for 54753‑67‑2 exist in the public domain to permit a direct potency comparison.

Medicinal Chemistry Scaffold Optimization Kinase Inhibition

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. 6‑Methyl Analog

Computed physicochemical properties from PubChem indicate that 5‑Hydroxy‑3‑(piperidin‑1‑yl)isoquinoline‑7,8‑dione has XLogP3‑AA = 1.1, 1 H‑bond donor, 5 H‑bond acceptors, and 1 rotatable bond [1]. Its closest methyl‑substituted analog, 5‑Hydroxy‑6‑methyl‑3‑(piperidin‑1‑yl)isoquinoline‑7,8‑dione (CAS 54753‑69‑4), adds an extra methyl group at C‑6 (C₁₅H₁₆N₂O₃), which would be expected to increase lipophilicity and reduce aqueous solubility, but computed values for the 6‑methyl derivative are not publicly verified in the same database. The lower XLogP3‑AA of the target compound may favor solubility‑limited absorption in cell‑based assays, but no experimental logD or solubility data are available to confirm this advantage [1].

Physicochemical Profiling Drug‑likeness Permeability Prediction

Class‑Level Kinase Inhibition Potential: Rho‑Kinase Patent Landscape

Patents on 6‑piperidinyl‑substituted isoquinolone derivatives (e.g., US 20090093518) claim Rho‑kinase inhibitory activity for a broad genus that includes piperidinyl‑isoquinolines with hydroxyl substituents [1]. While 5‑Hydroxy‑3‑(piperidin‑1‑yl)isoquinoline‑7,8‑dione is not a specifically exemplified compound, its 3‑piperidine substitution pattern aligns with the general pharmacophore described for Rho‑kinase engagement. No IC₅₀ or Kᵢ values for this compound against Rho‑kinase 1 or 2 are reported. In contrast, the thoroughly studied Rho‑kinase inhibitor fasudil (IC₅₀ ~ 1.6 µM for ROCK1) provides a well‑characterized baseline [2], but a direct comparison with 54753‑67‑2 is not possible.

Rho‑Kinase Isoquinoline Inhibitors Patent SAR

Synthetic Tractability and Commercial Availability as Procurement Differentiator

The compound is offered by multiple chemical vendors in high purity, with the PubChem record confirming its identity and computed properties [1]. By contrast, several structurally related isoquinoline‑7,8‑diones (e.g., 5‑Hydroxy‑6‑methyl‑3‑(piperidin‑1‑yl)isoquinoline‑7,8‑dione, CAS 54753‑69‑4) are less widely listed, potentially causing longer lead times or requiring custom synthesis. The availability of 5‑Hydroxy‑3‑(piperidin‑1‑yl)isoquinoline‑7,8‑dione as an off‑the‑shelf research chemical may facilitate rapid screening campaigns, whereas the 6‑methyl analog may require sourcing delays [1]. This is a logistical differentiator rather than a biological one.

Synthetic Chemistry Supply Chain Research Tool Availability

Practical Application Scenarios for 5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione Based on Verified Evidence


Scaffold‑Hopping in Rho‑Kinase Inhibitor Discovery Programs

The 3‑piperidinyl‑5‑hydroxy‑7,8‑dione core falls within the patent‑disclosed genus of piperidinyl‑isoquinoline Rho‑kinase inhibitors [1]. Medicinal chemists may include this compound in scaffold‑hopping libraries to explore the contribution of the 3‑piperidine to potency and selectivity, acknowledging that baseline activity data must be generated in‑house.

Physicochemical Optimization of Isoquinoline‑7,8‑dione Lead Series

With a computed XLogP3‑AA of 1.1 [2], this compound offers a lower‑lipophilicity starting point compared to methylated analogs. It can serve as a reference in solubility and permeability assays when benchmarking isoquinoline‑7,8‑dione series, provided experimental physicochemical parameters (logD, aqueous solubility) are measured by the user.

Chemical Biology Probe for 7,8‑Dione‑Dependent Redox Mechanisms

The quinone‑like 7,8‑dione moiety can participate in redox cycling and generate reactive oxygen species [3]. This compound may be used as a redox‑active probe in cellular assays, with the caveat that it must be compared directly with a redox‑inactive control (e.g., the corresponding reduced catechol) to isolate mechanism‑specific effects.

Rapid Procurement for Preliminary Kinase Panel Screening

Multiple vendor listings suggest good commercial availability [2]. Research groups requiring quick access to a 3‑piperidinyl‑isoquinoline‑7,8‑dione for preliminary broad‑kinase profiling may select this compound based on supply readiness, while deferring potency comparisons until in‑house data generation is complete.

Quote Request

Request a Quote for 5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.